4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an aniline moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of 4-(2,5-Dimethylpyrrol-1-yl)aniline;hydrochloride are the enzymes Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play a crucial role in bacterial growth and replication, making them ideal targets for antibacterial and antitubercular agents .
Mode of Action
4-(2,5-Dimethylpyrrol-1-yl)aniline;hydrochloride interacts with its targets by binding to the active sites of both the Dihydrofolate Reductase and Enoyl ACP Reductase enzymes . This binding inhibits the normal function of these enzymes, thereby disrupting the growth and replication of bacteria .
Biochemical Pathways
The action of 4-(2,5-Dimethylpyrrol-1-yl)aniline;hydrochloride affects the biochemical pathways associated with bacterial growth and replication. By inhibiting the function of Enoyl ACP Reductase and DHFR enzymes, it disrupts the synthesis of fatty acids and nucleic acids, which are essential components of bacterial cells .
Result of Action
The molecular and cellular effects of 4-(2,5-Dimethylpyrrol-1-yl)aniline;hydrochloride’s action result in the inhibition of bacterial growth and replication. The compound exhibits strong antibacterial and antitubercular properties, with several synthesized compounds showing good in vitro antitubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride typically involves the reaction of 2,5-dimethylpyrrole with aniline derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the coupling reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the aniline moiety reacts with electrophiles to form substituted products[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
Uniqueness
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride is unique due to its specific substitution pattern on the pyrrole ring and the presence of an aniline moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12;/h3-8H,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKSUPMVMSZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411306-18-6 |
Source
|
Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.